- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,
Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
![Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure](https://de.kuujia.com/scimg/cas/942920-55-0x500.png)
942920-55-0 structure
Produktname:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS-Nr.:942920-55-0
MF:C10H9BrN2O2
MW:269.094661474228
MDL:MFCD11518924
CID:796770
PubChem ID:44608107
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
- BCP07197
- AKOS015835546
- SY104971
- MFCD11518924
- AB64162
- J-521324
- Ethyl 4-Bromo-7-azaindole-2-carboxylate
- DB-079844
- CS-0004646
- SC3471
- 942920-55-0
- VLZWUULVFAASBC-UHFFFAOYSA-N
- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate
- SCHEMBL3603471
- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate
- DTXSID70659706
- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate
- DS-10835
-
- MDL: MFCD11518924
- Inchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
- InChI-Schlüssel: VLZWUULVFAASBC-UHFFFAOYSA-N
- Lächelt: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC
Berechnete Eigenschaften
- Genaue Masse: 267.98500
- Monoisotopenmasse: 267.985
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 250
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 6
- Topologische Polaroberfläche: 55A^2
- Oberflächenladung: 0
- XLogP3: 2.6
Experimentelle Eigenschaften
- Farbe/Form: White to Yellow Solid
- Dichte: 1.6±0.1 g/cm3
- Schmelzpunkt: No data available
- Siedepunkt: No data available
- Flammpunkt: No data available
- Brechungsindex: 1.653
- PSA: 54.98000
- LogP: 2.50210
- Dampfdruck: No data available
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302;H315;H319;H335
- Warnhinweis: P261;P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:2-8 °C
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Fluorochem | 212494-5g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 5g |
£2216.00 | 2022-03-01 | |
TRC | E258700-10mg |
Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 10mg |
$ 90.00 | 2022-06-05 | ||
Fluorochem | 212494-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 250mg |
£296.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | JH152-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 250mg |
1490CNY | 2021-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0072-5G |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 5g |
¥ 9,246.00 | 2023-04-03 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0573-5g |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95 | 5g |
$1350 | 2021-06-25 | |
Alichem | A029188716-10g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 10g |
$2007.04 | 2023-08-31 | |
Aaron | AR006CWR-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 97% | 250mg |
$88.00 | 2025-01-23 | |
abcr | AB308654-1g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |
942920-55-0 | 95% | 1g |
€498.90 | 2025-02-14 | |
abcr | AB308654-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |
942920-55-0 | 95% | 250mg |
€258.50 | 2025-02-14 |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
Referenz
- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt
Referenz
- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referenz
- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referenz
- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Pyrrolopyridine carboxylic acid derivatives, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referenz
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C KinaseJournal of Medicinal Chemistry, 2010, 53(10), 3973-4001,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt
Referenz
- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referenz
- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
Referenz
- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeletonYaoxue Xuebao, 2013, 48(12), 1792-1799,
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials
- 3-Chlorobenzoic acid
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Verwandte Literatur
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Verwandte Produkte
- 303146-59-0(6-[(E)-2-[4-(propan-2-yl)phenyl]ethenyl]-2,3,4,5-tetrahydropyridazin-3-one)
- 1469007-95-1(5-(butan-2-yl)-1,2-oxazol-3-amine)
- 62230-73-3(3-(Aminomethyl)pyridin-2-amine dihydrochloride)
- 169275-43-8((2R)-4,4-dimethoxybutan-2-ol)
- 1260659-22-0(2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile)
- 105224-06-4(2-(2-methylhydrazin-1-yl)methylidenecyclohexane-1,3-dione)
- 2639399-61-2(tert-butyl (2S)-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-2-carboxylate)
- 1006755-85-6(N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfinyl}acetamide)
- 38574-14-0(1,3,5-trimethylbenzene-2,4,6-d3)
- 2172291-59-5(5-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopyridine-3-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Reinheit:99%
Menge:1g
Preis ($):250.0